molecular formula C9H9NO3 B13550869 1-Ethenyl-4-methoxy-2-nitrobenzene

1-Ethenyl-4-methoxy-2-nitrobenzene

Cat. No.: B13550869
M. Wt: 179.17 g/mol
InChI Key: BQOCTOYUUWQYEK-UHFFFAOYSA-N
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Description

1-Ethenyl-4-methoxy-2-nitrobenzene is an aromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the ortho position, a methoxy (-OCH₃) group at the para position relative to the nitro group, and an ethenyl (-CH=CH₂) group at the para position to the methoxy group. Its molecular formula is C₉H₉NO₃, with a molecular weight of 179.17 g/mol.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

1-ethenyl-4-methoxy-2-nitrobenzene

InChI

InChI=1S/C9H9NO3/c1-3-7-4-5-8(13-2)6-9(7)10(11)12/h3-6H,1H2,2H3

InChI Key

BQOCTOYUUWQYEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methoxy-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ethenyl group can undergo hydrogenation to form an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Amino derivatives: Formed by the reduction of the nitro group.

    Ethyl derivatives: Formed by the hydrogenation of the ethenyl group.

    Substituted benzene derivatives: Formed by the substitution of the methoxy group.

Scientific Research Applications

1-Ethenyl-4-methoxy-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethenyl-4-methoxy-2-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ethenyl group can participate in polymerization reactions, leading to the formation of polymeric materials. The methoxy group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The following table summarizes key structural and electronic differences between 1-Ethenyl-4-methoxy-2-nitrobenzene and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
This compound C₉H₉NO₃ 179.17 -NO₂ (2), -OCH₃ (4), -CH=CH₂ (1) Ortho nitro, para methoxy, and ethenyl groups; mixed electronic effects.
1-Iodo-4-methoxy-2-nitrobenzene C₇H₆INO₃ 295.03 -NO₂ (2), -OCH₃ (4), -I (1) Iodo substituent (electron-withdrawing via inductive effect); halogenated analog.
1-(2-Methoxyethyl)-4-nitrobenzene C₉H₁₁NO₃ 181.19 -NO₂ (4), -OCH₂CH₂CH₃ (1) Methoxyethyl chain instead of ethenyl; altered solubility and steric effects.
1-methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene C₁₅H₁₃NO₃ 255.27 -OCH₃ (3), -CH=CH-C₆H₄-NO₂ (1) Extended conjugation via ethenyl-linked nitrobenzene; potential for optoelectronic applications.
1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene C₁₇H₁₅NO₄ 297.30 -OCH₃ (2), -OCH₂CH₃ (1), -CH=CH-C₆H₄-NO₂ (4) Ethoxy and methoxy substituents; increased steric hindrance and lipophilicity.
Key Observations:
  • Electronic Effects : The nitro group’s electron-withdrawing nature in this compound is partially counterbalanced by the electron-donating methoxy group, creating a polarized aromatic system. In contrast, halogenated analogs like 1-Iodo-4-methoxy-2-nitrobenzene exhibit stronger inductive electron withdrawal.
  • Conjugation : Compounds with extended ethenyl linkages (e.g., ) show enhanced conjugation, which may improve UV-Vis absorption properties compared to the target compound.

Reactivity and Functional Group Transformations

  • Nitro Group Reactivity : The ortho-nitro group in this compound may participate in reduction reactions to form amines or in nucleophilic aromatic substitution under specific conditions. Similar reactivity is observed in 1-Iodo-4-methoxy-2-nitrobenzene , where the iodo substituent can undergo cross-coupling reactions.
  • Ethenyl Group : The ethenyl moiety enables Diels-Alder or polymerization reactions. In contrast, 1-(2-Methoxyethyl)-4-nitrobenzene lacks this functionality, limiting its utility in addition reactions.

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